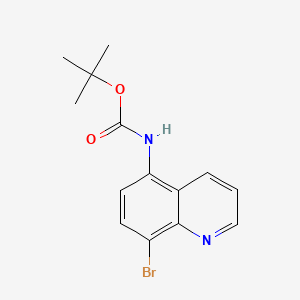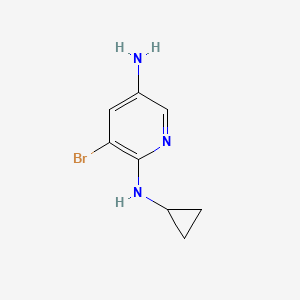
4-(4-氟-3-甲氧基苯基)苯甲醛
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
“4-(4-Fluoro-3-methoxyphenyl)benzaldehyde” is a chemical compound with a molecular weight of 230.24 . It is used in various areas of research including Life Science, Material Science, Chemical Synthesis, Chromatography, Analytical and many others .
Synthesis Analysis
This compound can be synthesized from "2-(3-Phenoxy-4-fluorophenyl)-1,3-dioxolane" and "4-FLUORO-3-METHOXYBENZYL ALCOHOL" . It can also be used as a building block in the synthesis of tetrahydroisoquinolinones .Molecular Structure Analysis
The molecular structure of “4-(4-Fluoro-3-methoxyphenyl)benzaldehyde” consists of a benzene ring substituted with a fluoro group at the 4th position and a methoxy group at the 3rd position .Chemical Reactions Analysis
“4-(4-Fluoro-3-methoxyphenyl)benzaldehyde” is a reactant in the preparation of ring-disubstituted propyl cyano (phenyl)propenoates which are then used as copolymers with styrene .Physical And Chemical Properties Analysis
The compound is a solid with a melting point of 58-62 °C . It has a molecular weight of 154.14 .科学研究应用
高级有机合成
一个感兴趣的领域是开发复杂有机分子的实用合成方法,包括可能涉及类似于4-(4-氟-3-甲氧基苯基)苯甲醛的中间体和最终产物。例如,已经开发了一种用甲基亚硝酸酯和2-氟-4-溴苯胺制备2-氟-4-溴联苯的实用中试规模方法,展示了可扩展合成氟代芳香化合物的潜力(Qiu et al., 2009)。
催化和化学转化
对催化过程的研究经常强调将各种底物转化为有价值的化学产品。例如,金属阳离子交换粘土已被研究作为有机合成的催化剂,展示了它们在促进弗里德尔-克拉夫茨烷基化和苯酚与醛和酮的芳香基烷基化等反应中的实用性。这些研究强调了催化在高效生产复杂有机分子中的重要性,这可能与类似于4-(4-氟-3-甲氧基苯基)苯甲醛的化合物的合成和官能化相关(Tateiwa & Uemura, 1997)。
聚合物研究
对更高级别的醛,包括取代醛的聚合物化已经得到广泛审查,涵盖了单体的制备、纯化和表征方法。这个研究领域对于理解聚合机制和所得聚合物的性质至关重要,这可能为新材料开发和各种醛在聚合物科学中的潜在应用提供见解(Kubisa et al., 1980)。
荧光化学传感器
另一个重要的研究领域涉及基于特定酚类化合物开发荧光化学传感器。这些化学传感器可以高度选择性和敏感性地检测各种分析物,展示了酚类结构在传感应用中的多功能性。这一领域的进展突显了基于4-(4-氟-3-甲氧基苯基)苯甲醛中存在的结构基元设计新型传感器的潜力,用于各种分析应用(Roy, 2021)。
安全和危害
The compound is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It has Acute oral toxicity, Skin Corrosion/Irritation, Serious Eye Damage/Eye Irritation, and Specific target organ toxicity (single exposure) with the target organ being the Respiratory system .
生化分析
Biochemical Properties
4-(4-Fluoro-3-methoxyphenyl)benzaldehyde plays a significant role in biochemical reactions. It interacts with enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it may act as a substrate or inhibitor in enzymatic reactions, affecting the catalytic activity of enzymes. The nature of these interactions can vary, including covalent bonding, hydrogen bonding, and hydrophobic interactions .
Cellular Effects
The effects of 4-(4-Fluoro-3-methoxyphenyl)benzaldehyde on various cell types and cellular processes are profound. It can influence cell function by modulating cell signaling pathways, altering gene expression, and affecting cellular metabolism. For example, it may activate or inhibit specific signaling pathways, leading to changes in cellular responses such as proliferation, differentiation, or apoptosis .
Molecular Mechanism
At the molecular level, 4-(4-Fluoro-3-methoxyphenyl)benzaldehyde exerts its effects through various mechanisms. It can bind to specific biomolecules, leading to enzyme inhibition or activation. Additionally, it may cause changes in gene expression by interacting with transcription factors or other regulatory proteins. These interactions can result in altered cellular functions and responses .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 4-(4-Fluoro-3-methoxyphenyl)benzaldehyde can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under specific conditions but may degrade over time, leading to changes in its biochemical activity .
Dosage Effects in Animal Models
The effects of 4-(4-Fluoro-3-methoxyphenyl)benzaldehyde vary with different dosages in animal models. At low doses, it may exhibit beneficial effects, while at high doses, it could cause toxic or adverse effects. Threshold effects have been observed, indicating that there is a specific dosage range within which the compound is effective without causing harm .
Metabolic Pathways
4-(4-Fluoro-3-methoxyphenyl)benzaldehyde is involved in various metabolic pathways. It interacts with enzymes and cofactors, influencing metabolic flux and metabolite levels. These interactions can lead to changes in the overall metabolic profile of cells, affecting their function and viability .
Transport and Distribution
Within cells and tissues, 4-(4-Fluoro-3-methoxyphenyl)benzaldehyde is transported and distributed through specific mechanisms. It may interact with transporters or binding proteins, affecting its localization and accumulation. These interactions are crucial for determining the compound’s bioavailability and efficacy .
Subcellular Localization
The subcellular localization of 4-(4-Fluoro-3-methoxyphenyl)benzaldehyde plays a vital role in its activity and function. It may be directed to specific compartments or organelles through targeting signals or post-translational modifications. This localization can influence the compound’s interactions with other biomolecules and its overall biochemical activity .
属性
IUPAC Name |
4-(4-fluoro-3-methoxyphenyl)benzaldehyde |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11FO2/c1-17-14-8-12(6-7-13(14)15)11-4-2-10(9-16)3-5-11/h2-9H,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BMLOQFLLKHLOJK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C2=CC=C(C=C2)C=O)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11FO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.23 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



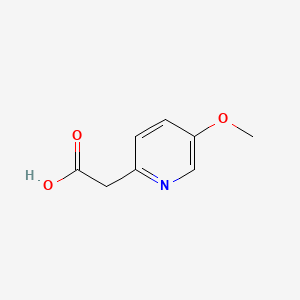

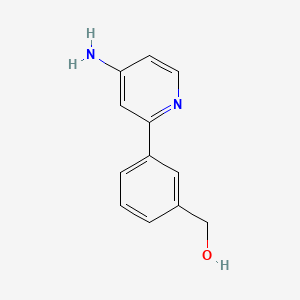
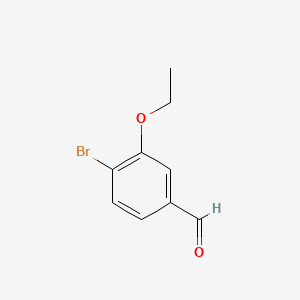
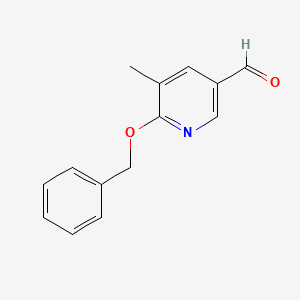
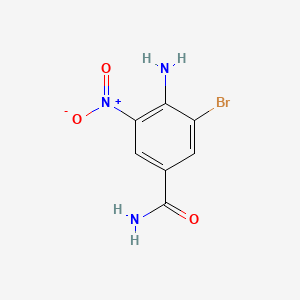
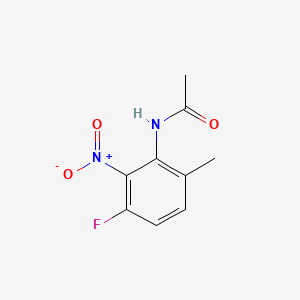

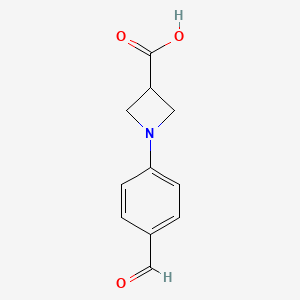
![Methyl 4-aminobicyclo[2.2.2]octane-1-carboxylate](/img/structure/B581668.png)
